Cas no 62025-49-4 (ginsenoside F2)
ginsenoside F2 Chemical and Physical Properties
Names and Identifiers
-
- Ginsenoside F2
- 20(S)-Ginsenoside F2
- b-D-Glucopyranoside, (3b,12b)-12-hydroxydammar-24-ene-3,20-diyl bis-
- GINSENOSIDE F2(AS)
- 20(S)-Ginsenoside-F2
- (2R,3S,4R,5R,6R)-2-(Hydroxymethyl)-6-[[(8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethy
- ginsenoside-F2
- Sg(S)-ginsenoside f2
- (20S)-ginsenoside F2
- 20-(S)-Ginsenoside F2
- BDBM50317538
- s9044
- AB0029015
- N1568
- X1142
- C20779
- 025S494
- Q27146699
- MFCD06410948
- HY-125848
- CHEBI:77145
- 62025-49-4
- SCHEMBL17576511
- DTXSID20432763
- CS-0009605
- CHEMBL1095007
- (3beta,12beta)-20-(beta-D-glucopyranosyloxy)-12-hydroxydammar-24-en-3-yl beta-D-glucopyranoside
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R, 17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S, 5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2, 3,5,6,7,9,11,12,13,15,16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
- CCG-270474
- MS-31437
- AKOS037514666
- Q-100717
- 3beta,20-bis(beta-D-glucopyranosyloxy)dammar-24-en-12beta-ol
- SWIROVJVGRGSPO-JBVRGBGGSA-N
- 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
- BCP10290
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
- B0005-465151
- (3ss,12ss)-12-Hydroxydammar-24-ene-3,20-diyl bis-ss-D-glucopyranoside
- DTXCID90383591
- (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-[(2S)-6-METHYL-2-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}HEPT-5-EN-2-YL]-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(((3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-((2S)-6-methyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyhept-5-en-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)oxane-3,4,5-triol
- 3b,20-Bis(b-D-glucopyranosyloxy)dammar-24-en-12b-ol
- DA-73724
- ginsenoside F2
-
- MDL: MFCD06410948
- Inchi: 1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
- InChI Key: SWIROVJVGRGSPO-JBVRGBGGSA-N
- SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 784.49700
- Monoisotopic Mass: 784.49729235 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 55
- Rotatable Bond Count: 10
- Complexity: 1370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 20
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 219
- Molecular Weight: 785.0
Experimental Properties
- Color/Form: Powder
- Density: 1.303
- Melting Point: No data available
- Boiling Point: 871.488℃ at 760 mmHg
- Flash Point: 480.9±34.3 °C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 218.99000
- LogP: 2.14900
ginsenoside F2 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Please store the product under the recommended condition sin the description
ginsenoside F2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NI097-20mg |
ginsenoside F2 |
62025-49-4 | HPLC≥95+% | 20mg |
1407CNY | 2021-05-08 | |
| TRC | G387560-10mg |
20(S)-Ginsenoside F2 |
62025-49-4 | 10mg |
$ 173.00 | 2023-09-07 | ||
| TRC | G387560-100mg |
20(S)-Ginsenoside F2 |
62025-49-4 | 100mg |
$ 1369.00 | 2023-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0654-20mg |
Ginsenoside F2 |
62025-49-4 | 98% | 20mg |
$45 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0654-100mg |
Ginsenoside F2 |
62025-49-4 | 98% | 100mg |
$130 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G67130-20mg |
Ginsenoside F2 |
62025-49-4 | ,≥98% | 20mg |
¥858.0 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4538-20mg |
Ginsenoside F2 |
62025-49-4 | 98% | 20mg |
¥2407.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3916-5 mg |
Ginsenoside F2 |
62025-49-4 | 99.04% | 5mg |
¥755.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3916-10 mg |
Ginsenoside F2 |
62025-49-4 | 99.04% | 10mg |
¥1295.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3916-25 mg |
Ginsenoside F2 |
62025-49-4 | 99.04% | 25mg |
¥2201.00 | 2022-04-26 |
ginsenoside F2 Production Method
Production Method 1
1.2 Reagents: 1-Butanol Solvents: Water
Production Method 2
Production Method 3
1.2 Reagents: 1-Butanol
Production Method 4
1.2 Reagents: 1-Butanol Solvents: Water
Production Method 5
1.2 Reagents: 1-Butanol
Production Method 6
ginsenoside F2 Raw materials
ginsenoside F2 Preparation Products
ginsenoside F2 Suppliers
ginsenoside F2 Related Literature
-
Di Liu,Ying Wang,Shuang Ma,Hongyu Sun,Wenyan Shi,Xianmin Feng RSC Adv. 2017 7 41713
-
Di Liu,Fengguang Pan,Jiyun Liu,Ying Wang,Ting Zhang,Erlei Wang,Jingbo Liu RSC Adv. 2016 6 81092
-
Eunson Hwang,Taek Hwan Lee,Sang-Yong Park,Tae Hoo Yi,Sun Yeou Kim Food Funct. 2014 5 265
-
Yue Gu,Aichun Ju,Bingjie Jiang,Jingze Zhang,Shuli Man,Changxiao Liu,Wenyuan Gao RSC Adv. 2018 8 40894
-
Kang An,Zhang Shengjie,Shan Jinjun,Di Liuqing Anal. Methods 2015 7 6173
Additional information on ginsenoside F2
Ginsenoside F2 (CAS No. 62025-49-4): An Overview of Its Properties, Applications, and Recent Research
Ginsenoside F2 (CAS No. 62025-49-4) is a rare ginsenoside derived from the roots of Panax ginseng, commonly known as Asian ginseng. This compound has garnered significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In this article, we will delve into the chemical structure, biological activities, and recent advancements in the research and development of Ginsenoside F2.
Chemical Structure and Properties
Ginsenoside F2 is a triterpenoid saponin, a class of compounds characterized by their complex molecular structures and diverse biological activities. The chemical formula of Ginsenoside F2 is C47H80O18, and it has a molecular weight of 936.15 g/mol. The compound features a protopanaxadiol backbone, which is a common structural motif in many ginsenosides. The presence of multiple hydroxyl groups and sugar moieties contributes to its high polarity and solubility in water.
The stability of Ginsenoside F2 can be influenced by various factors, including pH, temperature, and light exposure. It is generally stable under neutral to slightly acidic conditions but may degrade under strongly alkaline conditions or high temperatures. Proper storage conditions are crucial to maintain its integrity and efficacy.
Biological Activities and Mechanisms of Action
Ginsenoside F2 has been extensively studied for its diverse biological activities, which include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. These activities are primarily attributed to its ability to modulate various signaling pathways and cellular processes.
Anti-inflammatory Activity: Research has shown that Ginsenoside F2 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by downregulating the NF-κB signaling pathway. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
Antioxidant Activity: Ginsenoside F2 exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). These effects help protect cells from oxidative stress-induced damage.
Neuroprotective Activity: Studies have demonstrated that Ginsenoside F2 can protect neurons from damage caused by ischemia-reperfusion injury and neurotoxic agents such as amyloid-beta peptides. It achieves this by inhibiting apoptosis and promoting neurogenesis through the activation of PI3K/Akt signaling pathways.
Anti-cancer Activity: Recent research has highlighted the potential of Ginsenoside F2 as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer cells. The mechanisms underlying these effects involve the modulation of cell cycle progression, inhibition of angiogenesis, and enhancement of immune responses against tumor cells.
Clinical Applications and Future Prospects
The potential clinical applications of Ginsenoside F2 are vast and varied. Its anti-inflammatory properties make it a promising therapeutic agent for managing chronic inflammatory conditions. The antioxidant activity suggests its potential use in preventing or treating oxidative stress-related disorders such as cardiovascular diseases and neurodegenerative diseases.
In the field of oncology, ongoing clinical trials are evaluating the efficacy of Ginsenoside F2-based formulations in combination with conventional chemotherapy agents. Preliminary results have shown promising outcomes in terms of improved treatment response rates and reduced side effects.
Beyond its direct therapeutic applications, Ginsenoside F2 also holds potential as a functional ingredient in nutraceuticals and cosmeceuticals. Its ability to enhance skin health by reducing inflammation and promoting collagen synthesis makes it an attractive candidate for topical formulations aimed at improving skin appearance and reducing signs of aging.
Conclusion
Ginsenoside F2 (CAS No. 62025-49-4) is a multifaceted compound with a wide range of biological activities that hold significant promise for various therapeutic applications. Ongoing research continues to uncover new mechanisms of action and potential uses for this rare ginsenoside. As our understanding deepens, it is likely that we will see increased interest in developing novel formulations and delivery systems to harness the full potential of this remarkable compound.